1-(4-bromophenoxy)-4-tert-butylbenzene
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Overview
Description
1-(4-Bromophenoxy)-4-tert-butylbenzene is an organic compound characterized by the presence of a bromophenoxy group and a tert-butyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenoxy)-4-tert-butylbenzene typically involves the reaction of 4-bromophenol with 4-tert-butylphenol in the presence of a suitable base and a coupling agent. One common method is the Ullmann ether synthesis, which involves the use of copper powder as a catalyst. The reaction is carried out under reflux conditions in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (120-150°C) for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and automated systems can optimize reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenoxy)-4-tert-butylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenoxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted phenoxybenzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of phenoxybenzene.
Scientific Research Applications
1-(4-Bromophenoxy)-4-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic benefits.
Industry: Utilized in the production of materials with enhanced thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 1-(4-bromophenoxy)-4-tert-butylbenzene involves its interaction with specific molecular targets and pathways. The bromophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
4-Bromophenol: A simpler compound with a bromine atom and a hydroxyl group attached to a benzene ring.
4-tert-Butylphenol: Contains a tert-butyl group attached to a phenol ring.
1-Bromo-4-phenoxybenzene: Similar structure but lacks the tert-butyl group.
Uniqueness: 1-(4-Bromophenoxy)-4-tert-butylbenzene is unique due to the combination of the bromophenoxy and tert-butyl groups, which impart specific chemical and physical properties
Properties
CAS No. |
68549-76-8 |
---|---|
Molecular Formula |
C16H17BrO |
Molecular Weight |
305.21 g/mol |
IUPAC Name |
1-bromo-4-(4-tert-butylphenoxy)benzene |
InChI |
InChI=1S/C16H17BrO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,1-3H3 |
InChI Key |
JKJAXUZDFRSBML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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